

In-Vitro Pharmacodynamics of Drostanolone Acetate: A Technical Guide

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Compound of Interest

Compound Name: *Drostanolone acetate*

Cat. No.: *B15292902*

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Abstract

Drostanolone, a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT), has been utilized clinically in the treatment of breast cancer.[1][2][3][4][5] Its acetate ester, **drostanolone acetate**, functions as a prodrug, releasing the active drostanolone molecule. This technical guide provides a comprehensive overview of the in-vitro pharmacodynamics of drostanolone, focusing on its interaction with the androgen receptor (AR), downstream signaling pathways, and its effects on relevant cell lines. Detailed experimental protocols for key in-vitro assays are provided to facilitate further research in this area.

Introduction

Drostanolone is a modified form of DHT, specifically 2 α -methyl-dihydrotestosterone.[3] This structural modification enhances its anabolic properties and metabolic stability. As an AR agonist, drostanolone mimics the effects of endogenous androgens by binding to and activating the AR, a ligand-activated transcription factor that plays a crucial role in various physiological processes.[1][6] This guide delves into the molecular mechanisms of drostanolone's action as determined through in-vitro studies.

Androgen Receptor Binding and Activation

The primary mechanism of action for drostanolone is its direct interaction with the androgen receptor. Upon binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus where it binds to androgen response elements (AREs) on target genes, thereby modulating their transcription.

Quantitative Analysis of Androgen Receptor Binding

Precise quantitative data for the binding affinity of **drostanolone acetate** to the human androgen receptor is not readily available in peer-reviewed literature. However, its active form, drostanolone, has been characterized. The following table summarizes the available data on its relative binding affinity.

Compound	Receptor	Parameter	Value	Reference Compound
Drostanolone	Androgen Receptor	Relative Binding Affinity (RBA)	39%	Methyltrienolone (R1881)

Note: The specific K_i or IC_{50} value for **drostanolone acetate** in a competitive binding assay is not consistently reported in the available scientific literature. The RBA provides a comparative measure of binding affinity.

Functional Activity in Reporter Gene Assays

Reporter gene assays are instrumental in quantifying the functional consequence of AR binding, measuring the ability of a ligand to induce AR-mediated gene transcription. In these assays, a reporter gene (e.g., luciferase) is placed under the control of an androgen-responsive promoter.

Potency in AR-Mediated Transcription

While specific EC_{50} values for **drostanolone acetate** in androgen receptor reporter gene assays are not widely published, as a potent AR agonist, it is expected to induce a dose-dependent increase in reporter gene activity. The following table provides a template for how such data would be presented.

Compound	Cell Line	Reporter System	Parameter	Value (nM)
Drostanolone Acetate	(e.g., HEK293, PC3-AR)	(e.g., MMTV-Luc)	EC50	Data Not Available
Dihydrotestosterone (DHT)	HEK293	ARE-Luciferase	EC50	~0.1-1
Testosterone	HEK293	ARE-Luciferase	EC50	~0.5-2

Effects on Cancer Cell Lines

Drostanolone has been investigated for its effects on various cancer cell lines, particularly those relevant to its clinical use in breast cancer and its potential implications in prostate cancer.

Proliferation Assays in Breast and Prostate Cancer Cells

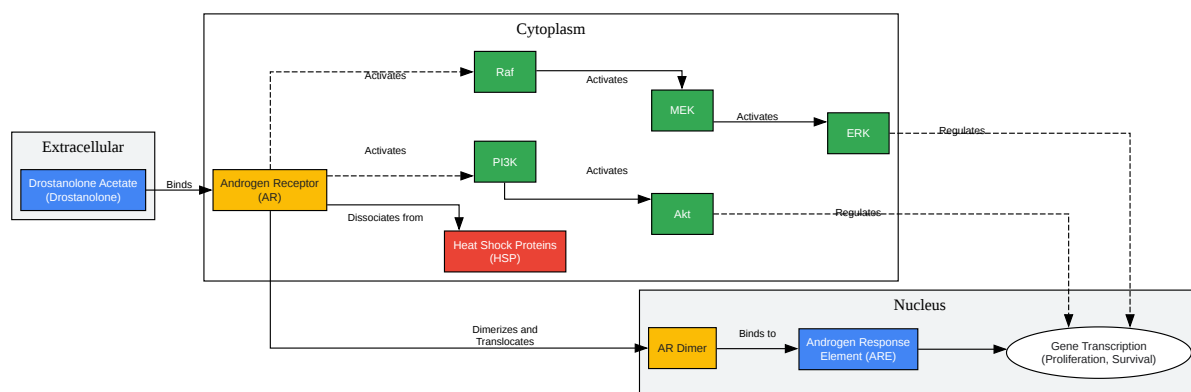
The anti-proliferative effects of androgens in certain breast cancer cell lines, such as the estrogen receptor-positive MCF-7 line, are well-documented.[7] Conversely, in androgen-sensitive prostate cancer cell lines like LNCaP, androgens can have a biphasic effect on proliferation.

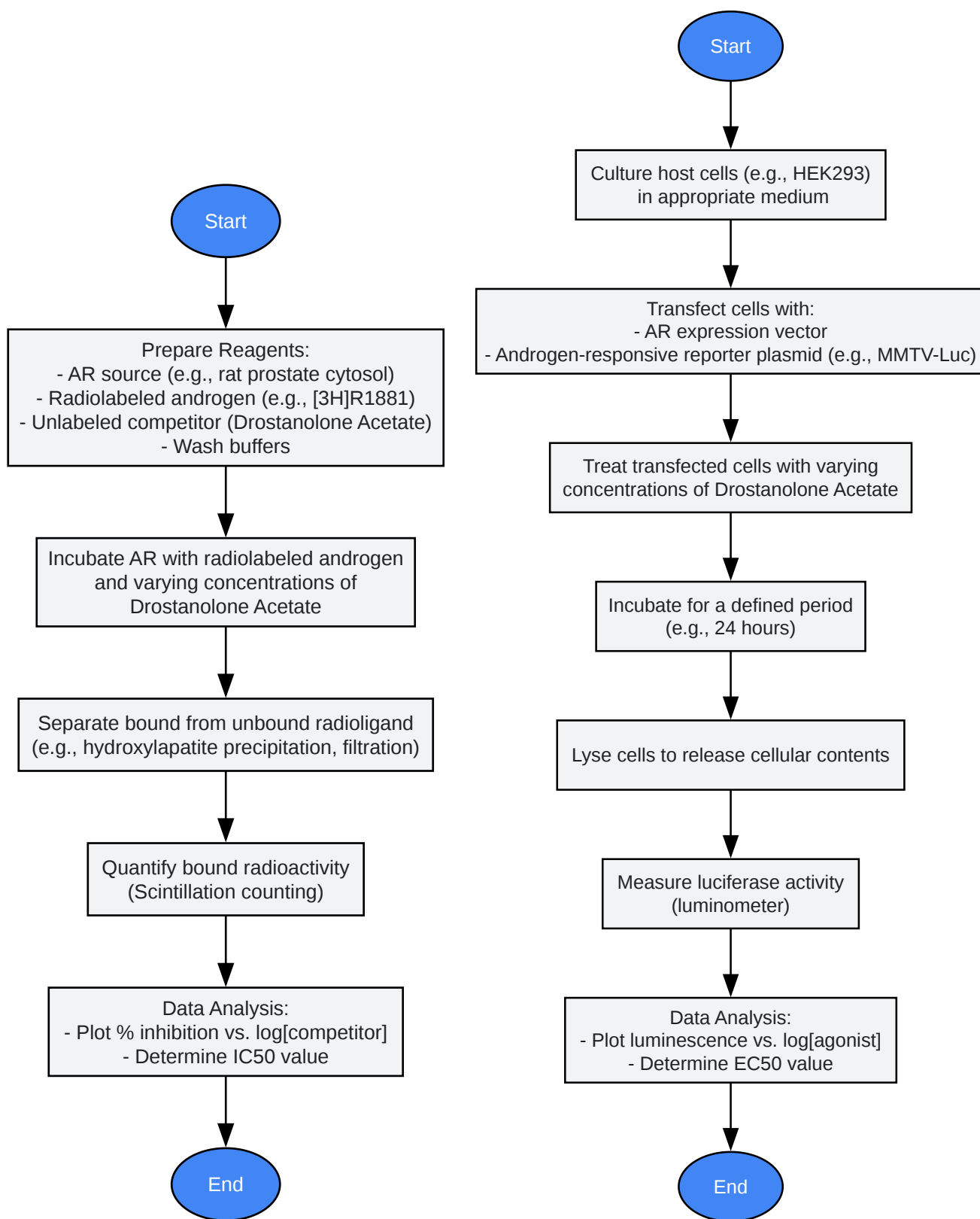
Compound	Cell Line	Assay	Parameter	Value (μM)
Drostanolone Enanthate	PC-3 (Prostate)	MTT Assay	IC50	96.2 ± 3.0
Metabolite of Drostanolone Enanthate	PC-3 (Prostate)	MTT Assay	IC50	51.8 ± 3.4 - 84.6 ± 6.4

Note: The provided IC50 values are for drostanolone enanthate and its metabolites, not **drostanolone acetate**. [5] These values indicate a cytotoxic effect at higher concentrations in the PC-3 prostate cancer cell line.

Downstream Signaling Pathways

Activation of the androgen receptor by its ligands can trigger a cascade of intracellular signaling events beyond direct gene transcription. These non-genomic actions often involve the activation of kinase pathways such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[8][9][10] These pathways are crucial regulators of cell proliferation, survival, and differentiation.





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